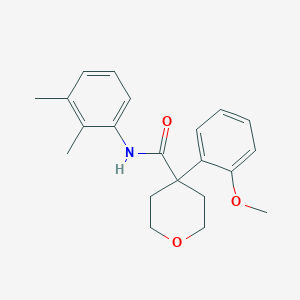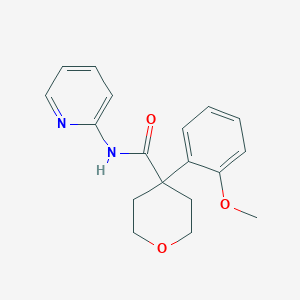
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide (DMPMO) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. DMPMO is a derivative of 2,3-dimethylphenyl oxane-4-carboxamide, which is a small molecule that can be synthesized from a variety of starting materials. DMPMO has been studied for its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes. DMPMO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide works by inhibiting the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3K, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its effects on biochemical and physiological processes. In cell culture studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In animal studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity in diabetic mice. In addition, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production. This makes it an attractive compound for laboratory experiments. However, it is important to note that N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a novel compound, and its effects on biochemical and physiological processes have not been extensively studied. Therefore, there are some limitations to the use of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide in laboratory experiments.
Zukünftige Richtungen
Despite the promising results of preliminary studies, more research is needed to fully understand the effects of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide on biochemical and physiological processes. Further research should focus on the mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide, as well as its effects on other diseases. In addition, studies should be conducted to determine the optimal dosage and delivery method for N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide. Finally, studies should be conducted to determine the potential toxicity of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide and to develop strategies for minimizing any potential side effects.
Synthesemethoden
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenyl oxane-4-carboxamide with 2-methoxyphenyl boronic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In diabetes, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity. In inflammation, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)